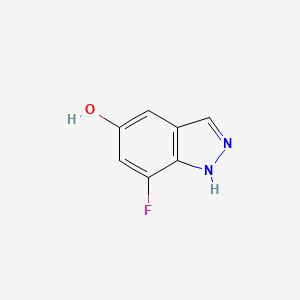

7-FLUORO-1H-INDAZOL-5-OL

Description

Overview of Indazole Heterocycles and their Structural Characteristics

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgresearchgate.net This fusion results in a ten-π electron aromatic system. nih.gov The indazole ring exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govchemicalbook.commdpi.com This stability is a key factor in its chemical behavior and the synthetic strategies employed to create its derivatives. researchgate.net The presence of two nitrogen atoms in the five-membered ring imparts both pyridine-like and pyrrole-like characteristics to its reactivity. nih.gov Indazoles are generally weak bases and can be protonated to form indazolium cations or deprotonated to form indazolate anions. wikipedia.org

Significance of Indazole Cores in Synthetic Organic Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comevitachem.com Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. nih.govmdpi.comresearchgate.netnih.gov This has led to the development of several clinically used drugs containing the indazole core, such as the anti-inflammatory drug benzydamine (B159093) and the anti-cancer agent axitinib. wikipedia.orgmdpi.comorganic-chemistry.org

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. nih.gov Synthetic chemists have developed numerous methods for the construction of the indazole nucleus and its subsequent functionalization, although challenges remain in achieving regioselectivity due to the presence of the two nitrogen atoms. researchgate.netorganic-chemistry.org

Role of Fluorine Substitution in Heterocyclic Chemical Biology

The strategic incorporation of fluorine atoms into heterocyclic compounds has become a cornerstone of modern medicinal chemistry. tandfonline.commdpi.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. numberanalytics.comresearchgate.net

Key effects of fluorination include:

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life. tandfonline.com

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes. numberanalytics.comchim.it

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.

Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its significant role in drug design. numberanalytics.com

Contextualizing 7-FLUORO-1H-INDAZOL-5-OL within Indazole Research

7-FLUORO-1H-INDAZOL-5-OL is a specific derivative of the indazole family that incorporates both a fluorine atom and a hydroxyl group on the benzene portion of the bicyclic system. The presence of the fluorine atom at the 7-position and the hydroxyl group at the 5-position is expected to significantly influence its electronic properties and potential biological activity.

While specific research on 7-FLUORO-1H-INDAZOL-5-OL is not extensively documented in publicly available literature, its structure suggests it serves as a valuable building block or intermediate in the synthesis of more complex molecules. The combination of the indazole core, a known pharmacophore, with a fluorine atom and a reactive hydroxyl group makes it an attractive starting point for the development of novel therapeutic agents or functional materials. The study of such fluorinated indazole derivatives is crucial for expanding the chemical space and exploring new structure-activity relationships.

Chemical and Physical Properties of 7-FLUORO-1H-INDAZOL-5-OL

| Property | Value | Source |

| CAS Number | 1352393-98-6 | chemsrc.com |

| Molecular Formula | C7H5FN2O | chemsrc.comuni.lu |

| Molecular Weight | 152.126 g/mol | chemsrc.com |

| Density | 1.6±0.1 g/cm3 | chemsrc.com |

| Boiling Point | 376.1±22.0 °C at 760 mmHg | chemsrc.com |

| Monoisotopic Mass | 152.03859 Da | uni.lu |

Properties

IUPAC Name |

7-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCITSAKULNLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352393-98-6 | |

| Record name | 7-fluoro-1H-indazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Theoretical Analysis of 7 Fluoro 1h Indazol 5 Ol and Analogs

Advanced Spectroscopic Characterization

The definitive identification and characterization of 7-FLUORO-1H-INDAZOL-5-OL rely on a suite of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, from atomic connectivity to the vibrations of chemical bonds and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for determining the structure of indazole derivatives in solution. nih.gov The ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the compound's constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl (O-H) and amine (N-H) groups. The N-H proton signal is often broad and its chemical shift can be solvent-dependent. The aromatic protons on the benzene (B151609) ring will exhibit splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling with adjacent protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the number of unique carbon atoms in the molecule and for distinguishing between N-1 and N-2 substituted isomers in related compounds. nih.govresearchgate.net The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will appear at characteristic downfield shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It will show a signal for the fluorine atom at position 7, and the coupling between this fluorine and adjacent protons (³JHF) and carbons (JCF) provides definitive evidence for its location on the indazole ring.

While specific experimental data for 7-FLUORO-1H-INDAZOL-5-OL is not publicly available, a representative dataset can be predicted based on analyses of analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|

| ¹H | ~12-13 (broad s, 1H, N-H) | Exchangeable proton, position varies with solvent and concentration. |

| ¹H | ~9-10 (broad s, 1H, O-H) | Exchangeable proton. |

| ¹H | ~8.0 (s, 1H, H3) | Proton on the pyrazole (B372694) ring. |

| ¹H | ~7.0-7.5 (m, 2H, H4, H6) | Aromatic protons on the benzene ring, showing coupling to each other and to the ¹⁹F nucleus. |

| ¹³C | ~150-160 (C-F, C7) | Carbon directly attached to fluorine, will show a large ¹JCF coupling constant. |

| ¹³C | ~145-155 (C-OH, C5) | Carbon attached to the hydroxyl group. |

| ¹³C | ~100-140 (Aromatic Carbons) | Signals corresponding to the remaining carbons in the bicyclic system. |

| ¹⁹F | ~ -110 to -130 | Chemical shift is characteristic for a fluorine atom on an aromatic ring. |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of indazole derivatives. mdpi.com HR-MS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the calculation of a unique molecular formula.

For 7-FLUORO-1H-INDAZOL-5-OL (Molecular Formula: C₇H₅FN₂O), the expected monoisotopic mass is 152.03859 Da. HR-MS analysis would aim to detect the protonated molecule [M+H]⁺ or other common adducts.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 153.04587 |

| [M+Na]⁺ | 175.02781 |

| [M+K]⁺ | 191.00175 |

| [M-H]⁻ | 151.03131 |

Predicted m/z values for common adducts of 7-FLUORO-1H-INDAZOL-5-OL.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.govacs.org The IR spectrum of 7-FLUORO-1H-INDAZOL-5-OL is expected to show characteristic absorption bands for the O-H, N-H, C-F, and aromatic C=C bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (indazole) | 3100-3500 (medium, broad) | Stretching |

| C-H (aromatic) | 3000-3100 (sharp) | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-F (aryl-fluoride) | 1100-1300 | Stretching |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can unambiguously determine atomic connectivity, bond lengths, bond angles, and the precise tautomeric form present in the crystal lattice. For indazole derivatives, X-ray analysis is crucial for observing intermolecular interactions, such as hydrogen bonding, which can lead to the formation of dimers or other supramolecular structures. nih.govcaribjscitech.com While a crystal structure for 7-FLUORO-1H-INDAZOL-5-OL is not currently reported in the literature, analysis of related 7-fluoroindazole analogs has revealed key structural details, including the ability of the 7-fluoro atom to participate in hydrogen bonding interactions. acs.orgnih.gov

Tautomerism and Conformational Studies

Indazole and its derivatives are known to exhibit annular prototropic tautomerism, a phenomenon that significantly influences their chemical and physical properties.

Investigation of 1H, 2H, and 3H Tautomeric Equilibria in Solution and Solid State

The indazole ring system can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. caribjscitech.com The equilibrium between these forms is a critical aspect of the molecule's character.

1H- and 2H-Tautomers: The most common equilibrium exists between the 1H and 2H tautomers. For the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state. nih.govcaribjscitech.comnih.gov This stability is attributed to the benzenoid character of the fused benzene ring in the 1H form, which is more aromatic than the quinonoid structure of the 2H form. The energy difference is estimated to be around 2.3 kcal/mol in favor of the 1H-tautomer. caribjscitech.com

3H-Tautomers: The 3H-indazole tautomer is generally not favored and is rarely observed, as it disrupts the aromaticity of the heterocyclic ring.

Influence of Substituents and Solvent: The position of the tautomeric equilibrium can be influenced by several factors. The electronic nature of substituents on the ring can alter the relative stability of the tautomers. For 7-FLUORO-1H-INDAZOL-5-OL, the electron-withdrawing fluorine atom and the electron-donating hydroxyl group will modulate the electron density within the ring system. The solvent also plays a critical role; polar solvents can stabilize the tautomer with the larger dipole moment. mdpi.comnih.gov Intermolecular hydrogen bonding, particularly in the solid state, can also favor one tautomeric form over another. caribjscitech.com

Theoretical analysis using computational methods like Density Functional Theory (DFT) is often employed to calculate the relative Gibbs free energies of the different tautomers, providing a prediction of their relative stabilities. acs.org Experimentally, NMR spectroscopy is a powerful tool to study this equilibrium in solution. Depending on the rate of proton exchange, separate sets of signals for each tautomer may be observed, or a single set of averaged signals may appear if the interconversion is rapid on the NMR timescale.

Impact of Fluorine and Hydroxyl Substituents on Tautomeric Preferences

The tautomeric equilibrium of indazole derivatives is a critical aspect of their structural chemistry, influencing their biological activity and chemical reactivity. In the case of 7-fluoro-1H-indazol-5-ol and its analogs, the presence of both a fluorine atom and a hydroxyl group on the bicyclic ring system introduces significant electronic effects that modulate the relative stabilities of the possible tautomers. Indazole itself can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form researchgate.netnih.govnih.govresearchgate.net. Computational studies, such as MP2/6-31G** calculations, have indicated that 1H-indazole is more stable than 2H-indazole by approximately 15 kJ·mol⁻¹ nih.govresearchgate.net.

While specific experimental or extensive theoretical studies on the tautomeric preferences of 7-fluoro-1H-indazol-5-ol are not widely available, insights can be drawn from studies on related fluorinated indazoles and indazolinones researchgate.net. For instance, solid-state NMR and X-ray crystallography studies on fluorinated NH-indazolinones have been effective in determining their tautomeric forms, with DFT theoretical calculations supporting the experimental findings researchgate.net. The interplay of hydrogen bonding, both intramolecularly and with solvent molecules, also plays a crucial role in stabilizing one tautomer over another. The hydroxyl group in 7-fluoro-1H-indazol-5-ol can act as both a hydrogen bond donor and acceptor, potentially favoring specific tautomeric forms in different environments.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for elucidating the structural, electronic, and reactive properties of molecules like 7-fluoro-1H-indazol-5-ol. These methods provide a molecular-level understanding that complements experimental data.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of indazole derivatives. Methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to study the properties of indazoles nih.govresearchgate.netacs.org.

For 7-fluoro-1H-indazol-5-ol, such calculations can provide valuable information on:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charges to identify electrophilic and nucleophilic sites within the molecule. The electronegative fluorine atom and the oxygen of the hydroxyl group are expected to be regions of high electron density.

Spectroscopic Properties: Prediction of NMR chemical shifts, which can aid in the structural elucidation and confirmation of the compound. Gauge-Invariant Atomic Orbital (GIAO) calculations have been shown to provide a sound basis for experimental NMR observations in indazole systems nih.govresearchgate.netacs.org.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1H-Indazole | B3LYP/6-311++G(d,p) | -6.21 | -0.15 | 6.06 |

| 5-Nitro-1H-indazole | B3LYP/6-311++G(d,p) | -7.15 | -2.01 | 5.14 |

| 7-Nitro-1H-indazole | B3LYP/6-311++G(d,p) | -7.23 | -2.18 | 5.05 |

Theoretical Mechanistic Studies of Chemical Reactions

Theoretical studies can elucidate the mechanisms of chemical reactions involving 7-fluoro-1H-indazol-5-ol. By calculating the potential energy surface of a reaction, transition states can be located, and activation energies can be determined, providing insights into the reaction kinetics and the most favorable reaction pathways. For example, theoretical studies on the reaction of indazoles with formaldehyde (B43269) have been conducted to understand the regioselectivity of N-alkylation nih.govresearchgate.netacs.org. Such studies revealed that the reaction mechanism can be influenced by the reaction conditions (acidic vs. neutral) and the nature of the substituents on the indazole ring nih.govresearchgate.netacs.org. For 7-fluoro-1H-indazol-5-ol, theoretical mechanistic studies could be applied to predict the outcomes of various synthetic transformations, such as electrophilic aromatic substitution or reactions at the nitrogen atoms of the pyrazole ring.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvent or a biological receptor. While the indazole core is rigid, the hydroxyl substituent in 7-fluoro-1H-indazol-5-ol has rotational freedom. MD simulations can be used to sample the different orientations of the hydroxyl group and to study the dynamics of hydrogen bonding interactions with solvent molecules. In the context of drug design, MD simulations of a ligand-protein complex can provide insights into the stability of the binding pose and the key interactions that contribute to the binding affinity researchgate.net. For 1H-indazole analogs targeting enzymes like Cyclooxygenase-2 (COX-2), MD simulations have been used to assess the stability of the docked compounds in the active site researchgate.net.

Prediction of Molecular Descriptors for Biological Activity Correlation

A variety of molecular descriptors can be calculated for 7-fluoro-1H-indazol-5-ol to correlate its structural features with its potential biological activity. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Electronic Descriptors: As mentioned, HOMO and LUMO energies, as well as dipole moment and partial atomic charges, can be used in Quantitative Structure-Activity Relationship (QSAR) studies.

Steric Descriptors: Molecular weight, molecular volume, and surface area provide information about the size and shape of the molecule.

Lipophilic Descriptors: The partition coefficient (logP) is a measure of the molecule's lipophilicity, which is a critical factor in its pharmacokinetic properties, such as absorption and distribution. The predicted XlogP for a similar compound, 7-fluoro-1H-indazol-6-ol, is 1.3 uni.lu.

These descriptors can be used to build QSAR models that predict the biological activity of new, unsynthesized analogs, thereby guiding the drug discovery process.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP |

|---|---|---|---|

| 7-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | - |

| 7-Chloro-5-fluoro-1H-indazole | C₇H₄ClFN₂ | 170.57 | - |

| 7-Fluoro-1H-indazol-6-ol | C₇H₅FN₂O | 152.13 | 1.3 |

| 5-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | - |

| 6-Bromo-7-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | - |

In Vitro Biological Activity and Mechanistic Insights of 7 Fluoro 1h Indazol 5 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of Fluoroindazolols

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. For derivatives of 7-fluoro-1H-indazol-5-ol, the fluorine and hydroxyl groups are key determinants of their pharmacological profile.

Role of Fluorine Position (C-7) in Modulating Biological Interactions

The introduction of a fluorine atom to the indazole scaffold can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. While direct studies on the C-7 fluorine position of 7-fluoro-1H-indazol-5-ol are not extensively detailed in the provided literature, inferences can be drawn from related fluoro-substituted indazoles.

Significance of the Hydroxyl Group (C-5) in Receptor/Enzyme Binding

The hydroxyl group at the C-5 position is a critical feature for many indazole-based inhibitors, often acting as a key hydrogen bond donor or acceptor in interactions with target enzymes. In a series of indazole derivatives designed as FGFR1 inhibitors, the presence of a hydrogen-donating hydroxyl group was emphasized as important for activity. nih.gov Specifically, a compound featuring this -OH group showed a notable IC50 value of 2 μM against FGFR1, highlighting the significance of this functional group. nih.gov

While direct comparisons of a C-5 hydroxyl group to other substituents are limited in the provided data, studies on related positions provide insight. For example, in a series of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, a methoxy (B1213986) group at the 5-position conferred higher potency than a methyl group at the same position, suggesting that an oxygen-containing substituent is beneficial for activity. nih.gov The hydroxyl group at C-5 can form crucial hydrogen bonds with amino acid residues in the kinase hinge region or other parts of the ATP-binding pocket, anchoring the inhibitor and contributing to its potency.

Influence of Further Substitutions on the Indazole Scaffold

Beyond the C-7 fluorine and C-5 hydroxyl groups, additional substitutions on the indazole scaffold play a significant role in determining the biological activity of these derivatives. Structure-activity relationship (SAR) studies have shown that modifications at various positions can fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, in a series of FGFR inhibitors, the introduction of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. semanticscholar.org Similarly, for another series of FGFR inhibitors, the introduction of an acetyl or methoxy group at the 4-position of the indazole ring was explored. nih.gov The nature of the substituent at the C-3 position is also a common area of modification. The indazole scaffold can be functionalized with a wide variety of groups, including aryl and heteroaryl rings, to extend into different pockets of an enzyme's active site and enhance binding affinity. nih.gov These substitutions can lead to significant gains in potency, as seen in various kinase inhibitor discovery programs. nih.gov

Enzyme and Receptor Interaction Studies

Derivatives of the indazole scaffold have been extensively investigated as inhibitors of several important enzyme families, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov

Kinase Enzyme Inhibition (e.g., Tyrosine Kinases, Pim Kinases, FGFR, Bcr-Abl, Syk, ROCK1, EGFR)

The indazole core is considered a "privileged scaffold" in medicinal chemistry and is a component of several approved kinase inhibitors, including Pazopanib and Axitinib. nih.govsemanticscholar.org Derivatives are known to inhibit a wide range of kinases.

Tyrosine Kinases : The indazole scaffold is a well-established core for tyrosine kinase inhibitors. Pazopanib, for example, is a multi-targeted tyrosine kinase inhibitor. semanticscholar.org

Pim Kinases : Indazole derivatives have been developed as potent, pan-Pim kinase inhibitors. nih.gov SAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives led to the identification of compounds with nanomolar potency against Pim-1, Pim-2, and Pim-3 kinases. semanticscholar.orgnih.gov

FGFR : Numerous studies have focused on indazole derivatives as FGFR inhibitors. nih.gov As mentioned, substitutions such as a 6-fluoro group and a C-5 hydroxyl group have been shown to be important for activity. nih.gov Optimization of 1H-indazol-3-amine derivatives has led to compounds with potent enzymatic and cellular activity against FGFR1. semanticscholar.org For example, one optimized compound exhibited an IC50 of 2.9 nM against the FGFR1 enzyme. semanticscholar.org

EGFR : Structure-guided design has led to the synthesis of 1H-indazole derivatives that show potent activity against Epidermal Growth Factor Receptor (EGFR) kinases, including mutant forms. One such derivative displayed strong potency against both EGFR and the T790M mutant with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov

The table below summarizes the inhibitory activities of selected indazole derivatives against various kinases.

| Compound Class | Target Kinase | Key Structural Features | Representative IC50 |

| 1H-Indazol-3-amine derivative | FGFR1 | 6-Fluoro substitution | < 4.1 nM nih.gov |

| 1H-Indazol-3-amine derivative | FGFR1 | N-ethylpiperazine group | 2.9 nM semanticscholar.org |

| 3-(Pyrazin-2-yl)-1H-indazole derivative | Pim-1 | Optimized piperidine (B6355638) & 2,6-difluorophenyl moieties | 0.4 nM semanticscholar.org |

| 1H-Indazole derivative | EGFR (T790M mutant) | Structure-guided optimization | 5.3 nM nih.gov |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 Kinase | 5-Fluoro substitution | 5 nM semanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE4)

While the indazole scaffold is most prominently featured in kinase inhibitor research, its versatile structure allows for interaction with other enzyme classes. However, based on the provided search results, there is no specific information detailing the activity of 7-fluoro-1H-indazol-5-ol derivatives as inhibitors of phosphodiesterases, such as PDE4. The research focus for this particular scaffold and its close analogs appears to be heavily concentrated on kinase inhibition.

D-Amino Acid Oxidase (DAAO) Inhibition Mechanisms

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. A primary substrate for DAAO is D-serine, which functions as a co-agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO is a therapeutic strategy aimed at increasing the concentration of D-serine in the brain, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is of significant interest for addressing NMDA receptor hypofunction, which is implicated in certain neurological and psychiatric conditions.

While research into a synthetic series of C5- and C6-substituted indazole derivatives did not yield noteworthy DAAO inhibitors, a key synthetic precursor, 1H-indazol-5-ol , demonstrated significant inhibitory potency. researchgate.net This compound was identified as a potent inhibitor of porcine DAAO with a half-maximal inhibitory concentration (IC₅₀) value of 2.03 µM. researchgate.net This finding suggests that the unsubstituted indazol-5-ol scaffold is a promising starting point for the development of DAAO inhibitors. Further investigation into fluorinated versions, such as 6-fluoro-1H-indazol-3-ol, has shown that these derivatives can significantly increase plasma D-serine levels in in vivo mouse models. science.gov

Nitric Oxide Synthase (NOS) Modulatory Effects

Indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a critical signaling molecule. Research into fluorinated indazoles has revealed that the incorporation of fluorine atoms into the indazole ring can significantly enhance both the inhibitory potency and the selectivity for different NOS isoforms. researchgate.netnih.gov

Specifically, the fluorination of the aromatic indazole skeleton has been shown to increase inhibitory potency and selectivity for inducible nitric oxide synthase (NOS-II or iNOS) over neuronal nitric oxide synthase (NOS-I or nNOS). researchgate.netnih.gov This suggests that fluorination is a promising strategy for developing selective NOS inhibitors. nih.gov For instance, certain 4,5,6,7-tetrafluoroindazole derivatives have demonstrated distinct selectivity profiles. nih.gov

| Compound | NOS-I Inhibition | NOS-II Inhibition | Reference |

|---|---|---|---|

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63% | 83% | researchgate.netnih.gov |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80% | researchgate.netnih.gov |

These findings underscore the importance of the aromatic indazole skeleton for NOS inhibition and indicate that strategic fluorination can fine-tune the compound's activity and selectivity. researchgate.net

DNA Gyrase B Inhibition and Antimicrobial Activity

Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically validated target for antibacterial agents. nih.gov The GyrB subunit, which contains the ATP-binding site, represents a crucial target for overcoming resistance to existing antibiotics like fluoroquinolones that act on the GyrA subunit. nih.gov

Guided by structure-based drug design, a novel class of indazole derivatives has been discovered to be potent inhibitors of the GyrB subunit. nih.govacs.orgacs.org These compounds were developed by replacing a more polar pyrazolopyridone scaffold with an indazole ring to improve cellular penetration. nih.gov The resulting indazole derivatives exhibit excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov In preclinical mouse infection models, selected compounds from this class have demonstrated good efficacy. nih.gov

Mineralocorticoid Receptor (MR) Antagonism and Binding Modalities

The mineralocorticoid receptor (MR) is a ligand-activated transcription factor that plays a key role in regulating blood pressure and electrolyte balance. mdpi.comnih.gov Antagonists of this receptor are used in the management of cardiovascular conditions. wikipedia.org A new class of non-steroidal MR antagonists based on the indazole scaffold has been developed. nih.gov

In the development of these compounds, late-stage functionalization was employed to modify the electronics of the core indazole heterocycle. nih.gov This effort led to the synthesis of a key 6-fluoroindazole derivative, which was identified as a potent MR antagonist with the added benefit of excellent metabolic stability. nih.gov The mechanism of antagonism for MR involves ligands binding within a hydrophobic pocket and interacting with key residues. embopress.org Antagonists typically induce a receptor conformation that is transcriptionally silent. embopress.org The development of non-steroidal antagonists like the indazole series is driven by the goal of achieving tissue-specific modulation of the receptor while avoiding the side effects associated with steroidal compounds. mdpi.com

TRPA1 Cation Channel Antagonism at the Molecular Level

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel expressed in sensory neurons that acts as a sensor for noxious chemical and physical stimuli, playing a role in pain and inflammation. researchgate.netnih.govmdpi.com Indazole-based compounds have emerged as potent and selective TRPA1 antagonists. nih.gov

One such derivative, a 6-fluoroindazole scaffold, was identified as a potent and selective antagonist of human TRPA1 with an IC₅₀ of 0.043 µM. nih.gov Molecular docking studies have provided insight into the binding mechanism, suggesting that indazole antagonists inhibit the channel by forming non-covalent bonds with specific residues within the transmembrane (TM) domain 5. researchgate.net Key interacting residues identified include Serine 873 and Threonine 874. researchgate.net Further research using protein chimeras has helped confirm that these compounds bind in the S5 region of the channel. nih.gov The pore domain of the TRPA1 channel has been shown to be a critical regulator of chemical activation and the primary site of action for indazole-based inhibitors like 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole .

Estrogen Receptor (ER) Binding and Degradation Pathways

The estrogen receptor α (ERα) is a primary target in the treatment of the majority of breast cancers. nih.gov Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize ER function but also induce its degradation, offering a powerful therapeutic approach, especially for cancers that have developed resistance to other endocrine therapies. nih.govwikipedia.org

The indazole scaffold has been successfully incorporated into novel SERDs. acs.org In one series, replacing a phenol (B47542) group with an indazole led to improved metabolic properties. acs.org Optimization of an indazole series of SERDs resulted in the discovery of potent compounds that induce tumor regression in tamoxifen-resistant breast cancer xenograft models. nih.gov A key example from this research is 3-(4-(2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid . nih.gov The mechanism of SERDs involves binding to the ER's ligand-binding pocket, which induces a conformational change that recruits the cell's protein degradation machinery, leading to the destruction of the receptor and subsequent inhibition of estrogen signaling pathways. nih.govwikipedia.org

Cellular Pathway Modulation in Model Systems (Excluding Human Clinical Data)

Derivatives of 7-fluoro-1H-indazol-5-ol modulate a variety of cellular pathways through their interactions with specific molecular targets in non-human model systems.

DNA Replication Pathways: By inhibiting the bacterial DNA gyrase B subunit, indazole derivatives block DNA supercoiling, which is essential for bacterial DNA replication and transcription, ultimately leading to bacterial cell death. nih.govmdpi.com This activity has been demonstrated against several Gram-positive pathogens. nih.gov

Estrogen Receptor Signaling: As SERDs, indazole derivatives directly impact ERα-driven signaling pathways in breast cancer cell lines. nih.gov Upon binding, they cause the degradation of the ERα protein, which abrogates the transcription of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive cancer cells, including those resistant to tamoxifen. nih.govnih.gov

Nitric Oxide Signaling: Through the inhibition of NOS isoforms, fluorinated indazoles modulate cellular pathways regulated by nitric oxide. nih.gov Selective inhibition of iNOS, for example, can impact inflammatory and immune responses, while inhibition of nNOS affects neurotransmission. researchgate.netnih.gov

Nociceptive Signaling: As antagonists of the TRPA1 cation channel on sensory neurons, indazole derivatives block the influx of calcium in response to noxious stimuli. nih.govmdpi.com This action inhibits the transduction of pain signals at its origin, thereby modulating nociceptive pathways and reducing inflammatory pain responses in rodent models. nih.gov

Mineralocorticoid Receptor Signaling: By acting as antagonists at the mineralocorticoid receptor, fluoroindazole compounds block aldosterone-mediated signaling. nih.gov This prevents the nuclear translocation of the receptor and the subsequent transcription of genes involved in sodium and potassium transport, impacting pathways that regulate blood pressure and fluid balance. mdpi.comwikipedia.org

NMDA Receptor Signaling: While not directly interacting with the NMDA receptor, indazol-5-ol's inhibition of DAAO leads to an increase in the levels of the NMDA co-agonist D-serine. researchgate.net This enhances NMDA receptor activation and modulates glutamatergic neurotransmission pathways.

Cancer Cell Apoptosis and Cell Cycle: In human cancer cell lines (such as the K562 chronic myeloid leukemia line), certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle. nih.gov Mechanistic studies suggest this occurs through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner. nih.gov

Antiproliferative Activity against Various Cancer Cell Lines (e.g., A549, MCF7, K562, Hep-G2, HCT116)

Substituted indazole derivatives have demonstrated notable antiproliferative effects across a range of human cancer cell lines. nih.gov The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

One study detailed the synthesis of 1H-indazole-3-amine derivatives and evaluated their activity against lung (A549), chronic myeloid leukemia (K562), and hepatoma (Hep-G2) cancer cells. mdpi.comnih.gov In this series, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. mdpi.com Another compound from a related series, 5k , exhibited the best inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM. mdpi.com

Further research into novel indazol-pyrimidine hybrids identified compounds with potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. mdpi.com Specifically, compound 5f displayed strong cytotoxic effects against MCF-7 and A549 cells, with IC50 values of 1.858 µM and 3.628 µM, respectively. mdpi.com Compound 5h was particularly effective against A549 cells, showing an IC50 value of 1.378 µM. mdpi.com

Other investigations have confirmed the antiproliferative activity of polysubstituted indazoles against A549 cells, with IC50 values for some derivatives ranging from 0.64 to 17 µM. nih.gov The development of indazole analogues of curcumin (B1669340) also yielded compounds with cytotoxic activity against MCF-7 and Hep-G2 cells. japsonline.com

Antiproliferative Activity of Selected Indazole Derivatives (IC50, µM)

| Compound | A549 (Lung) | MCF7 (Breast) | K562 (Leukemia) | Hep-G2 (Liver) | Reference |

|---|---|---|---|---|---|

| Compound 6o | >40 µM | - | 5.15 µM | >40 µM | mdpi.com |

| Compound 5k | >40 µM | - | >40 µM | 3.32 µM | mdpi.com |

| Compound 5f | 3.628 µM | 1.858 µM | - | - | mdpi.com |

| Compound 5h | 1.378 µM | >50 µM | - | - | mdpi.com |

| 5-Fluorouracil (Control) | 27.4 µM | - | 11.2 µM | 31.5 µM | mdpi.com |

In Vitro Antimicrobial (Antibacterial, Antifungal) Efficacy and Mechanisms

Indazole derivatives are recognized for their potential as antimicrobial agents. nih.gov The incorporation of fluorine into heterocyclic structures can enhance their antibacterial and antifungal properties. acgpubs.orgacgpubs.org

Studies on fluorinated benzimidazoles, a related class of compounds, have shown that fluoro-substituted derivatives possess good antibacterial and antifungal properties compared to their unsubstituted parent compounds. acgpubs.orgacgpubs.org For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives showed good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL. acgpubs.org Another derivative with a meta-fluoro substitution displayed high activity against Gram-negative bacteria with a MIC value of 31.25 μg/mL. acgpubs.org

Research on N-methyl-3-aryl indazoles has demonstrated their efficacy against bacterial strains such as Escherichia coli and Bacillus cereus, as well as the fungal strain Candida albicans. nih.govresearchgate.net The antimicrobial action of these compounds is influenced by the nature and position of substituents on the indazole ring. tandfonline.com For example, derivatives with an electron-withdrawing group at position-3 of the indazole ring were found to be more active. tandfonline.com

Antimicrobial Activity of Selected Fluorinated Heterocycles (MIC, µg/mL)

| Compound Type | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole derivative | B. subtilis (Gram-positive) | 7.81 µg/mL | acgpubs.org |

| meta-fluoro substituted benzimidazole (B57391) derivative | Gram-negative bacteria | 31.25 µg/mL | acgpubs.org |

| Fluorinated indolin-2,3-dione hybrid 82a | C. albicans | 0.0090 µmol/mL | rsc.org |

| Fluorinated indolin-2,3-dione hybrid 82e | C. albicans | 0.0075 µmol/mL | rsc.org |

| Fluconazole (Control) | C. albicans | 0.0051 µmol/mL | rsc.org |

Antioxidant Activity in Cellular Assays

Indazole derivatives have been investigated for their antioxidant properties. researchgate.netnih.gov The antioxidant potential of novel indole-thiazole derivatives, which share structural similarities with functionalized indazoles, was evaluated using spectrophotometric methods involving DPPH radicals. nih.gov Certain compounds in that study showed remarkable antioxidant activity. nih.gov

In vitro assays on indazole and its amino and nitro derivatives demonstrated a concentration-dependent inhibition of lipid peroxidation. nih.gov At a concentration of 200 μg/ml, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) produced 81.25% and 78.75% inhibition of lipid peroxidation, respectively. nih.gov The same study also measured the compounds' ability to scavenge DPPH free radicals, where 6-nitroindazole showed a 72.60% inhibition at 200 μg/ml, indicating a high degree of antioxidant action. nih.gov

Mechanistic Elucidation through Molecular Interactions

The biological activity of 7-fluoro-1H-indazol-5-ol derivatives is underpinned by their specific molecular interactions with target proteins. Computational docking and simulation studies have provided insights into the binding modes of these ligands, highlighting the critical role of hydrogen bonding, π-π stacking, and fluorine-specific interactions. mdpi.comnih.gov

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are crucial for the stabilization of indazole derivatives within the binding pockets of kinases and other protein targets. nih.gov Molecular docking analyses of 1H-indazol-3-amine derivatives with Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that the 3-aminoindazole group is pivotal for occupying the hinge region of the ATP binding site. nih.gov This scaffold can form multiple hydrogen bonds with key amino acid residues, such as Ala564 and Glu562. nih.gov Furthermore, other functional groups on the derivative, like a methoxy group, can participate in additional hydrogen bonding with residues like Asp641, further anchoring the ligand. nih.gov

π-π Stacking Interactions and Aromatic Stacking

The bicyclic aromatic system of the indazole core is well-suited for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a target's binding site. mdpi.commdpi.com In the binding of a fluorinated indazole derivative to FGFR1, the phenyl ring of the indazole moiety was observed to participate in π-π stacking with Phe489. nih.gov Theoretical investigations on arylsulphonyl indazole derivatives as VEGFR2 kinase ligands also confirmed the presence of π-π stacking. mdpi.com These studies found that the heteroaromatic rings of the indazole derivatives formed T-shaped stacking arrangements with residues such as Phe1047 and parallel arrangements with Phe918, with optimal distances around 3.400 Å to 3.700 Å. mdpi.com Such interactions are fundamental for the stable binding and orientation of the ligand. nih.gov

Computational Docking and Molecular Dynamics for Binding Mode Prediction

Computational docking is a pivotal tool in drug discovery for predicting the preferred binding orientation of a ligand to a macromolecular target. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted binding pose over time in a simulated physiological environment.

For indazole derivatives, molecular docking studies have been instrumental in identifying potential protein targets and rationalizing their biological activities. For instance, various indazole-containing compounds have been docked into the active sites of protein kinases, which are crucial targets in cancer therapy. These studies have revealed that the indazole nucleus can effectively mimic the purine (B94841) ring of ATP, the natural substrate for kinases, thus inhibiting their activity.

In a representative study on a series of 3-carboxamide indazole derivatives targeting a renal cancer-associated protein (PDB: 6FEW), molecular docking was used to predict the binding energies and interaction patterns. nih.gov The results, as illustrated in the hypothetical data below, highlight the favorable binding energies of these compounds.

Table 1: Hypothetical Docking Scores of Indazole Derivatives against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 8v | -9.2 | TYR248, LYS273, VAL268 |

| Derivative 8w | -9.0 | TYR248, LYS273, ARG171 |

| Derivative 8y | -8.8 | VAL268, ARG171, SER21 |

Subsequent to docking, MD simulations can provide insights into the dynamic behavior of the ligand-protein complex. A key metric in MD simulations is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation period suggests that the ligand remains securely bound in the active site. For example, a study on indazole-sulfonamides investigated the stability of the ligand-protein complexes through MD simulations, with the RMSD values indicating stable binding. mdpi.com

Table 2: Illustrative RMSD Values from a Molecular Dynamics Simulation of an Indazole Derivative-Protein Complex

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 0.8 |

| 20 | 1.8 | 1.0 |

| 30 | 1.7 | 0.9 |

| 40 | 1.9 | 1.1 |

| 50 | 1.8 | 1.0 |

These computational techniques are invaluable for predicting how derivatives of 7-FLUORO-1H-INDAZOL-5-OL might interact with various biological targets, thereby guiding the synthesis and experimental testing of new and more potent therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized.

For indazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activity. In a 3D-QSAR study, the three-dimensional structures of a set of molecules are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity of the compounds using statistical methods such as Partial Least Squares (PLS).

A notable example is the development of 3D-QSAR models for indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. nih.gov The resulting models, validated by various statistical parameters, provided a structural framework for designing new and more potent HIF-1α inhibitors. The steric and electrostatic contour maps generated from these models can guide the modification of the indazole scaffold to enhance its inhibitory activity.

The robustness and predictive power of a QSAR model are assessed using several statistical metrics. A high squared correlation coefficient (r²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) suggests good internal predictivity. The predictive ability of the model on an external set of compounds is evaluated by the predicted correlation coefficient (pred_r²).

Table 3: Representative Statistical Parameters for a 3D-QSAR Model of Indazole Derivatives

| Parameter | Value | Description |

| r² (squared correlation coefficient) | 0.9334 | Goodness of fit of the model to the training set data. |

| q² (cross-validated r²) | 0.7445 | Internal predictive ability of the model. |

| pred_r² (predicted r² for external test set) | 0.8109 | External predictive ability of the model. |

| SEE (Standard Error of Estimate) | 0.25 | The measure of the goodness of fit. |

| F-value | 120.5 | Statistical significance of the model. |

By applying QSAR modeling to a series of 7-FLUORO-1H-INDAZOL-5-OL derivatives, it would be possible to identify the key structural modifications that could lead to enhanced biological activity against a specific therapeutic target. This predictive approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Applications of 7 Fluoro 1h Indazol 5 Ol and Its Derivatives in Chemical Biology and Advanced Materials

Fluoroindazoles as Molecular Probes for Biological Systems

The strategic incorporation of fluorine into bioactive molecules provides a powerful tool for studying biological systems. Fluorinated indazoles, including derivatives of 7-fluoro-1H-indazol-5-ol, are valuable as molecular probes due to the unique properties of the fluorine atom. As the ¹⁹F isotope has a nuclear spin of ½ and is 100% abundant, it is readily detectable by nuclear magnetic resonance (NMR) spectroscopy. This allows for the use of ¹⁹F NMR to monitor the interaction of a fluoroindazole-containing ligand with its biological target, providing insights into binding events, conformational changes, and the local environment of the binding site without interference from other signals in the biological matrix.

Furthermore, the fluorine atom can modulate the photophysical properties of the indazole ring system. Indazole itself is a highly conjugated molecule that acts as a chromophore, and the presence of an electron-withdrawing fluorine atom can tune the molecule's energy gap. ossila.com This principle allows for the design of fluorescent probes where changes in the emission spectrum upon binding to a target can be used for quantification and imaging in cellular assays. nih.gov The 5-hydroxyl group on 7-fluoro-1H-indazol-5-ol provides a convenient handle for conjugation to other molecules, such as targeting ligands or reporters, to create more sophisticated probe systems for cellular imaging and diagnostics. mdpi.com

Design and Synthesis of Indazole-Based Chemical Libraries

The exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents often rely on the synthesis of chemical libraries containing a diverse array of related compounds. The indazole scaffold is well-suited for library synthesis due to the availability of robust and versatile synthetic methodologies. nih.gov Numerous strategies have been developed for the construction and functionalization of the indazole core, enabling the systematic modification of various positions on the ring system. researchgate.net

Key reactions for diversifying the 7-fluoro-1H-indazol-5-ol scaffold include:

N-Arylation/N-Alkylation: The N1 position of the indazole ring can be readily functionalized using methods like the Buchwald-Hartwig amination or classical alkylation reactions to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling: Positions on the benzene (B151609) ring can be modified using reactions like the Suzuki-Miyaura or Sonogashira couplings. For instance, starting from a halogenated precursor such as 5-bromo-7-fluoro-1H-indazole, a diverse library of C5-arylated or C5-alkynylated derivatives can be generated. nih.govbldpharm.com

Functionalization of the Hydroxyl Group: The 5-hydroxyl group can be converted into ethers or esters, allowing for the exploration of how modifications at this position affect biological activity and physicochemical properties like solubility and cell permeability.

These synthetic strategies allow for the creation of large, focused libraries of 7-fluoro-1H-indazol-5-ol derivatives, which can be screened for activity against various biological targets, such as protein kinases, G-protein coupled receptors, and enzymes. nih.gov

Table 1: Common Synthetic Reactions for Indazole Library Diversification

| Reaction Type | Target Position | Purpose |

|---|---|---|

| Buchwald-Hartwig Amination | N1 | Introduce aryl or heteroaryl groups. |

| Suzuki-Miyaura Coupling | C3, C5, C6 etc. | Form carbon-carbon bonds with aryl/vinyl boronic acids. |

| Sonogashira Coupling | C3, C5, C6 etc. | Form carbon-carbon bonds with terminal alkynes. |

| Etherification (e.g., Williamson) | 5-OH | Introduce alkyl or aryl groups via an ether linkage. |

| Esterification | 5-OH | Introduce acyl groups via an ester linkage. |

Integration into Supramolecular Architectures and Functional Materials (Non-Biological)

The application of 7-fluoro-1H-indazol-5-ol extends beyond biology into the realm of materials science. The specific arrangement of hydrogen bond donors (N1-H, 5-OH) and acceptors (N2, 5-OH) on the scaffold allows it to act as a versatile building block for constructing ordered supramolecular assemblies through self-assembly.

The presence of fluorine is particularly influential in directing the crystal packing and solid-state properties of molecular materials. Fluorinated indazoles can form specific intermolecular interactions, including C–H···F and F···F contacts, as well as π–π stacking, which can be used to control the formation of supramolecular structures like catemers and helices. rsc.org In a broader context, fluorination of organic building blocks has been shown to enhance the thermal stability and crystallinity of supramolecular materials like porous organic cages. nih.gov The pyrazole (B372694) moiety within the indazole structure can also coordinate with metal centers, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing. The fluorinated indazole core can be used to tune the electronic properties of these materials, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

Role in Natural Product Analogs and Synthetic Chemical Biology Tool Compounds

While the indazole ring system is rare in nature, with only a few known natural products like nigellicine, its structure is highly valued in synthetic chemistry. pnrjournal.com The scaffold serves as a core for creating synthetic analogs of more complex natural products or as a starting point for the rational design of novel chemical biology tools. mdpi.com

Derivatives of 7-fluoro-1H-indazol-5-ol can be designed as tool compounds to selectively inhibit or activate specific proteins, such as kinases or proteases, within cellular pathways. guidechem.com The fluorine atom can enhance selectivity and cell permeability, while the hydroxyl group offers a point for attaching linkers for applications in proteolysis-targeting chimeras (PROTACs) or for immobilization onto solid supports for affinity chromatography. By developing potent and selective tool compounds based on this scaffold, researchers can dissect complex biological processes and validate new drug targets.

Future Research Directions and Unexplored Avenues for 7 Fluoro 1h Indazol 5 Ol

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign processes presents a critical area of research for the production of 7-FLUORO-1H-INDAZOL-5-OL. Future efforts should focus on the development of novel and sustainable synthetic methodologies that are both efficient and eco-friendly.

Current synthetic routes for fluorinated indazoles can be resource-intensive. organic-chemistry.orgnih.gov Researchers are therefore encouraged to explore greener alternatives that minimize the use of hazardous reagents and solvents. nih.gov Methodologies such as metal-free synthesis and the use of water as a solvent have shown promise for the fluorination of other heterocyclic compounds and could be adapted for the synthesis of 7-FLUORO-1H-INDAZOL-5-OL. organic-chemistry.orgnih.gov The development of one-pot syntheses or flow chemistry processes could also enhance the sustainability and scalability of its production. nih.gov

Key areas for investigation include:

Catalytic C-H Fluorination: Direct fluorination of the indazole scaffold using selective and efficient catalytic systems.

Enzymatic Synthesis: The use of biocatalysts to introduce fluorine or build the indazole ring under mild and environmentally friendly conditions.

Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, thereby reducing energy consumption. nih.gov

| Synthetic Approach | Potential Advantages |

| Metal-Free Fluorination | Avoids toxic metal catalysts, reduces purification steps. |

| Synthesis in Water | Utilizes a benign and abundant solvent. organic-chemistry.org |

| Flow Chemistry | Improves safety, scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions. |

Advanced Computational Design of Next-Generation Indazole Scaffolds

Computational chemistry offers powerful tools for the rational design of novel indazole derivatives with enhanced biological activity and optimized pharmacokinetic profiles. longdom.orgnih.gov By leveraging advanced computational models, researchers can explore the vast chemical space around the 7-FLUORO-1H-INDAZOL-5-OL scaffold to identify next-generation compounds with superior therapeutic potential.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking can guide the design of new analogs. longdom.orgscispace.com These methods help in understanding the key structural features that govern the biological activity of indazole derivatives. longdom.orgnih.gov For instance, computational studies have been instrumental in designing indazole-based inhibitors for various protein kinases. longdom.org

Future computational work should focus on:

Pharmacophore Modeling: To identify the essential structural elements required for interaction with specific biological targets.

Molecular Dynamics Simulations: To study the dynamic behavior of 7-FLUORO-1H-INDAZOL-5-OL and its derivatives within biological systems, providing insights into their mechanism of action.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with favorable drug-like characteristics for synthesis. longdom.org

Deeper Exploration of Unconventional Biological Targets

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net While research has focused on established targets like kinases and cyclooxygenase enzymes, there is a significant opportunity to explore the activity of 7-FLUORO-1H-INDAZOL-5-OL against unconventional biological targets. scispace.comnih.gov

The diverse pharmacological activities reported for indazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, suggest a broad therapeutic potential. researchgate.netnih.gov Future research should aim to screen 7-FLUORO-1H-INDAZOL-5-OL and its analogs against a wider array of targets to uncover novel therapeutic applications.

Potential unconventional targets for investigation include:

Epigenetic Modulators: Enzymes involved in the regulation of gene expression, such as histone deacetylases (HDACs) or methyltransferases.

Protein-Protein Interaction (PPI) Modulators: Targeting the interfaces between interacting proteins, which are often implicated in disease pathways.

Ion Channels and Transporters: Membrane proteins that play crucial roles in cellular signaling and homeostasis.

NLRP3 Inflammasome: A key component of the innate immune system, which has been implicated in a variety of inflammatory diseases. prnewswire.com

| Target Class | Therapeutic Area |

| Kinases | Cancer, Inflammation longdom.orgrsc.org |

| G Protein-Coupled Receptors | Neurological Disorders, Inflammation |

| Nuclear Receptors | Metabolic Diseases, Cancer |

| Proteases | Infectious Diseases, Cancer |

Investigation of Allosteric Modulation and Polypharmacology

The concepts of allosteric modulation and polypharmacology are gaining increasing attention in drug discovery. Allosteric modulators offer the potential for greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. tandfonline.com Polypharmacology, the ability of a single compound to interact with multiple targets, can lead to enhanced therapeutic efficacy or the repositioning of existing drugs for new indications.

Indazole derivatives have already been identified as allosteric modulators of G protein-coupled receptors (GPCRs) such as the CC-chemokine receptor 4 (CCR4) and metabotropic glutamate (B1630785) receptor 4 (mGluR4). tandfonline.comacs.org This precedent suggests that 7-FLUORO-1H-INDAZOL-5-OL could also function as an allosteric modulator for various receptors.

Future research in this area should involve:

Screening for Allosteric Activity: High-throughput screening campaigns to identify allosteric modulation of a diverse panel of receptors and enzymes.

Mechanism of Action Studies: Detailed biophysical and structural studies to elucidate the mechanism by which 7-FLUORO-1H-INDAZOL-5-OL and its derivatives exert their allosteric effects.

Systems Biology Approaches: To understand the network-level effects of polypharmacology and identify potential synergistic target combinations.

Integration with Advanced Imaging and Sensing Technologies

The unique photophysical properties of certain heterocyclic scaffolds make them valuable components in the development of advanced imaging and sensing technologies. nih.gov The integration of the 7-FLUORO-1H-INDAZOL-5-OL core into fluorescent probes and sensors could enable the visualization and quantification of biological processes in real-time. nih.govresearchgate.net

The fluorine atom in 7-FLUORO-1H-INDAZOL-5-OL can be advantageous for the development of ¹⁹F MRI imaging agents, offering a high signal-to-noise ratio due to the absence of endogenous ¹⁹F in biological tissues. Furthermore, the indazole scaffold can be functionalized with fluorophores or chromophores to create probes for specific analytes or biological targets. nih.gov

Future research directions include:

Development of Fluorescent Probes: Designing and synthesizing novel fluorescent sensors based on the 7-FLUORO-1H-INDAZOL-5-OL scaffold for the detection of ions, reactive oxygen species, or specific enzymes.

¹⁹F MRI Contrast Agents: Exploring the potential of fluorinated indazole derivatives as responsive ¹⁹F MRI agents for in vivo imaging.

PET Ligands: Radiolabeling of 7-FLUORO-1H-INDAZOL-5-OL derivatives for use as positron emission tomography (PET) tracers to visualize and quantify the distribution of specific targets in the body.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-FLUORO-1H-INDAZOL-5-OL, and how do reaction conditions influence yield?

- Methodology : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for indole derivatives. For example, in the synthesis of 5-fluoroindole analogs, PEG-400/DMF mixtures with CuI as a catalyst achieved a 42% yield after purification via column chromatography (70:30 ethyl acetate/hexane) . Adjusting solvent polarity and catalyst loading (e.g., 0.1–0.5 equivalents of CuI) can optimize yields.

- Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Solvent System | PEG-400/DMF (1:1) |

| Purification | Column chromatography |

| Yield | 42% |

Q. How can NMR and mass spectrometry validate the purity and structure of 7-FLUORO-1H-INDAZOL-5-OL?

- Methodology : Use ¹H NMR to confirm fluorine-induced deshielding in aromatic protons (δ 7.2–8.5 ppm). ¹⁹F NMR typically shows singlets near -110 ppm for fluorine substituents . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass confirmation (e.g., [M+H]+ calculated for C₈H₆FN₂O: 179.0423, observed: 179.0425) .

Advanced Research Questions

Q. How does fluorination at the 7-position impact the electronic and steric properties of the indazole core?

- Methodology : Computational modeling (DFT) can predict electron-withdrawing effects of fluorine on ring aromaticity. Experimentally, compare Hammett substituent constants (σₚ for -F = +0.06) to assess electronic effects on reactivity. Steric effects are minimal due to fluorine’s small atomic radius, but X-ray crystallography can confirm spatial arrangements .

Q. What challenges arise in analyzing fluorinated indazoles using LC-MS, and how can they be mitigated?

- Methodology : Fluorine’s high electronegativity may cause ion suppression in ESI-MS. Use alternative ionization methods (e.g., APCI) and mobile phase additives (0.1% formic acid) to enhance sensitivity. For LC separation, C18 columns with acetonitrile/water gradients (5–95% over 20 min) resolve polar degradation products .

Q. How do conflicting solubility data for fluorinated indazoles in polar vs. non-polar solvents inform formulation strategies?

- Analysis : Contradictions arise from solvent polarity and pH. For example, 7-FLUORO-1H-INDAZOL-5-OL may show poor solubility in water (<1 mg/mL) but improved solubility in DMSO (>50 mg/mL). Use Hansen solubility parameters (δD, δP, δH) to design co-solvent systems (e.g., DMSO/water mixtures) .

Experimental Design & Best Practices

Q. What safety protocols are critical when handling fluorinated indazoles?

- Guidelines :

- Store at -20°C in amber vials to prevent photodegradation .

- Use fume hoods for reactions involving volatile fluorine-containing intermediates (e.g., fluorobenzaldehydes) .

- Monitor for fluoride release during hydrolysis using ion-selective electrodes .

Q. How can researchers design dose-response studies for 7-FLUORO-1H-INDAZOL-5-OL in biological assays?

- Methodology : Use a log-concentration range (1 nM–100 µM) to assess IC₅₀ values. Include positive controls (e.g., known kinase inhibitors for enzyme assays) and negative controls (DMSO vehicle). Replicate experiments (n=3) to account for batch-to-batch variability in synthetic purity .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported catalytic efficiencies for fluorinated indazole syntheses?

- Approach : Cross-validate reaction conditions (e.g., catalyst source, solvent purity). For example, CuI from Supplier A may yield 42% vs. 28% from Supplier B due to trace moisture. Use Karl Fischer titration to ensure solvent dryness and inductively coupled plasma (ICP) analysis to verify catalyst purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.